molecular formula C11H21NO4 B13506061 Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate CAS No. 1639838-86-0

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Katalognummer: B13506061
CAS-Nummer: 1639838-86-0
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: BQLOSKLJSDHCMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1639838-86-0

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

tert-butyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-8-4-11(5-8,6-13)7-14/h8,13-14H,4-7H2,1-3H3,(H,12,15)

InChI-Schlüssel

BQLOSKLJSDHCMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CO)CO

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: NMR Elucidation of tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly functionalized cyclobutane building blocks is a critical quality control step in modern drug discovery, particularly in the synthesis of nucleoside analogs and complex spirocyclic scaffolds[1]. tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate presents a unique analytical challenge due to its pseudo-symmetric core and complex spin systems.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral prediction. This guide deconstructs the underlying stereochemical logic, details the causality behind specific NMR acquisition parameters, and provides a self-validating 2D NMR workflow to unambiguously assign the 1 H and 13 C spectra of this molecule.

Molecular Symmetry and Spin System Analysis

The foundation of any rigorous NMR assignment is a robust symmetry analysis. The cyclobutane ring is inherently strained and exists in a puckered "butterfly" conformation to relieve Pitzer strain[2]. However, rapid ring inversion at ambient temperature (298 K) results in a time-averaged planar geometry on the NMR timescale, bestowing the molecule with an effective Cs​ plane of symmetry.

The Stereochemical Consequences of Cs​ Symmetry:

  • The Cs​ Plane: The plane of symmetry passes directly through the C1 carbon, the C3 carbon, the nitrogen of the NHBoc group, and bisects the C2-C4 bonds.

  • Equivalence of C2 and C4: The plane reflects the C2 methylene group onto the C4 methylene group. Consequently, the protons on C2 and C4 form two equivalent pairs: the "up" protons (cis to NHBoc) and the "down" protons (trans to NHBoc). These four protons constitute a complex AA'BB' spin system that is further split by the C1 methine proton (AA'BB'X system).

  • Diastereotopic Hydroxymethyl Groups: Because the two -CH 2​ OH groups are attached to C3 (which lies in the plane of symmetry), one group is permanently cis to the NHBoc group, while the other is trans. They are not reflected into one another; they are chemically distinct (diastereotopic) and will yield two separate sets of NMR signals[3].

  • Enantiotopic Protons within the Hydroxymethyl Groups: The Cs​ plane bisects each individual -CH 2​ OH group. Therefore, the two protons within the cis-CH 2​ OH group are enantiotopic and chemically equivalent to each other. The same applies to the trans-CH 2​ OH group.

Spin_Symmetry Plane Plane of Symmetry (Cs) Passes through C1 & C3 C1 C1 Position CH-NHBoc (In Plane) Plane->C1 C3 C3 Position Quaternary (In Plane) Plane->C3 C2_C4 C2 & C4 Positions Equivalent CH2 Groups (Mirrored) Plane->C2_C4 Reflects C2 to C4 C1->C2_C4 Vicinal Coupling (3J) C3->C2_C4 Direct Bond CH2OH_cis Cis-CH2OH Diastereotopic to Trans Enantiotopic Protons C3->CH2OH_cis Attached CH2OH_trans Trans-CH2OH Diastereotopic to Cis Enantiotopic Protons C3->CH2OH_trans Attached

Fig 1. Time-averaged Cs symmetry and spin system relationships.

1 H NMR: Protocol and Spectral Assignment

Step-by-Step Methodology: High-Resolution 1 H Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D).

    • Causality: In standard CDCl 3​ , the hydroxyl and carbamate protons undergo rapid chemical exchange with trace moisture, resulting in broad, featureless singlets. Anhydrous DMSO- d6​ strongly hydrogen-bonds to these moieties, locking them into a slow-exchange regime. This allows the critical observation of scalar coupling ( 3J ) between the -OH protons and the adjacent -CH 2​ protons, validating the integrity of both primary alcohols.

  • Acquisition Parameters: Set the excitation pulse to 30° (zg30) with a 2.0 s relaxation delay (D1) and 3.0 s acquisition time (AQ). Collect 16–32 transients.

  • Processing: Apply a zero-filling factor to 128k data points and an exponential window function (LB = 0.3 Hz) to resolve the fine structure of the AA'BB'X cyclobutane multiplet.

Quantitative Data Summary ( 1 H NMR, 400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment Notes
NH ~7.10br d1H~7.5Exchangeable; vicinally coupled to C1-H.
OH (cis/trans) ~4.45, 4.50t2H (1H ea)~5.0Exchangeable; coupled to respective CH 2​ OH groups.
C1-H ~3.85m1H-Complex multiplet; coupled to NH and C2/C4 protons.
CH 2​ OH (cis) ~3.35d2H~5.0Enantiotopic pair; collapses to singlet if OH exchanges.
CH 2​ OH (trans) ~3.25d2H~5.0Enantiotopic pair; chemically distinct from cis-group.
C2-H, C4-H (cis) ~2.15m2H~12.0, 8.0Diastereotopic to trans-protons; geminal/vicinal coupling.
C2-H, C4-H (trans) ~1.85m2H~12.0, 8.0Diastereotopic to cis-protons; geminal/vicinal coupling.
Boc-CH 3​ ~1.38s9H-Three equivalent methyl groups.

13 C NMR: Protocol and Spectral Assignment

Step-by-Step Methodology: Quantitative 13 C Acquisition
  • Sample Preparation: Increase analyte concentration to 40–50 mg in 0.6 mL DMSO- d6​ to overcome the low natural abundance (1.1%) of 13 C.

  • Acquisition Parameters: Utilize a power-gated broadband proton decoupling sequence (zgpg30) to collapse C-H multiplets into sharp singlets while retaining Nuclear Overhauser Effect (NOE) enhancement.

  • Relaxation Optimization: Critically, set the relaxation delay (D1) to 4.0–5.0 seconds.

    • Causality: Quaternary carbons (C3, Boc-Cq, Boc carbonyl) lack directly attached protons. They rely on highly inefficient long-range dipole-dipole interactions for longitudinal relaxation ( T1​ )[4]. A standard 1.0 s delay leads to severe signal attenuation or complete disappearance of the C3 node. Extending D1 ensures these critical nuclei return to thermal equilibrium before the next pulse.

Quantitative Data Summary ( 13 C NMR, 100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeStructural Assignment Notes
Boc-C=O ~154.8CqCarbamate carbonyl; highly deshielded.
Boc-Cq ~77.5CqTertiary carbon of the tert-butyl group.
CH 2​ OH (cis) ~66.2CH 2​ Diastereotopic to trans-CH 2​ OH.
CH 2​ OH (trans) ~64.8CH 2​ Diastereotopic to cis-CH 2​ OH.
C1 ~42.1CHCyclobutane methine; alpha to the carbamate nitrogen.
C3 ~40.5CqQuaternary cyclobutane carbon; requires long D1 for detection.
C2, C4 ~36.4CH 2​ Equivalent methylene carbons due to Cs​ symmetry.
Boc-CH 3​ ~28.3CH 3​ Three equivalent methyl carbons.

Advanced 2D NMR Workflows & Spatial Validation

To transition from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow must be executed. The most challenging aspect of this molecule is unambiguously assigning which hydroxymethyl group is cis and which is trans relative to the NHBoc group[5].

The Self-Validating NOESY Protocol

The causality of the spatial assignment relies on the relative orientation of the substituents on the rigid cyclobutane core.

  • Define the Reference: Assume the NHBoc group occupies the "up" face of the cyclobutane ring. Consequently, the C1-methine proton (H1) must occupy the "down" face.

  • Trans-Assignment: The trans-hydroxymethyl group is located on the "down" face. Therefore, in a 2D NOESY experiment, the protons of the trans-CH 2​ OH group will exhibit a strong through-space NOE correlation with the C1-H1 proton.

  • Cis-Assignment: The cis-hydroxymethyl group is located on the "up" face. It will lack an NOE to C1-H1, but will instead show a strong NOE correlation to the carbamate NH proton.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298 K) OneD_H 1D 1H NMR (Spin Systems) Prep->OneD_H OneD_C 1D 13C NMR (Carbon Backbone) Prep->OneD_C COSY 1H-1H COSY (Vicinal/Geminal) OneD_H->COSY HSQC 1H-13C HSQC (Direct C-H) OneD_H->HSQC HMBC 1H-13C HMBC (Long-Range C-H) OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC NOESY 1H-1H NOESY (Spatial/Stereo) COSY->NOESY Final Final 3D Structural Assignment HSQC->Final HMBC->Final NOESY->Final

Fig 2. 2D NMR elucidation workflow for structural assignment.

Multiplicity-Edited HSQC and HMBC
  • HSQC: Will confirm the equivalence of C2 and C4 by showing two distinct proton crosspeaks (the cis and trans ring protons) correlating to a single carbon chemical shift at ~36.4 ppm.

  • HMBC: Will show a critical 3JCH​ correlation from the Boc-NH proton to the C2/C4 carbons, and from the CH 2​ OH protons to the C2/C4 carbons, perfectly validating the connectivity of the 1,3-disubstituted cyclobutane backbone.

Sources

Methodological & Application

A Comprehensive Guide to the Synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. The cyclobutane motif is of increasing interest as a bioisosteric replacement for more common ring systems, offering unique three-dimensional structures.[1][2] This guide details a proposed synthetic route starting from a commercially available cyclobutane precursor, involving key transformations such as selective reduction, mesylation, azidation, and Boc-protection. The causality behind experimental choices and self-validating system checks are explained throughout the protocol to ensure reproducibility and success.

Introduction and Synthetic Strategy

The target compound, tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, possesses a trifunctionalized cyclobutane core: a Boc-protected amine and two hydroxymethyl groups. This substitution pattern makes it a versatile intermediate for creating diverse molecular scaffolds. The synthetic strategy outlined herein is a linear sequence designed for clarity and reliability, proceeding through key, well-established intermediates.

Retrosynthetic Analysis

The synthesis plan is built upon a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. The key bond disconnections are the carbamate C-N bond, the amine C-N bond, and the C-O bonds of the diol.

Retrosynthesis target tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate amine 3,3-bis(hydroxymethyl)cyclobutanamine target->amine Boc Protection azide 1-azido-3,3-bis(hydroxymethyl)cyclobutane amine->azide Azide Reduction mesylate mesylate of 1,1-bis(hydroxymethyl)cyclobutan-3-ol azide->mesylate SN2 with N3- triol cyclobutane-1,1,3-triol mesylate->triol Mesylation keto_diol 3-hydroxy-1,1-bis(hydroxymethyl)cyclobutane triol->keto_diol Ester Reduction keto_diester diethyl 3-oxocyclobutane-1,1-dicarboxylate keto_diol->keto_diester Ketone Reduction

Caption: Retrosynthetic pathway for the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (reagent grade or higher) and solvents are anhydrous where specified.

ReagentSupplierGrade
Diethyl 3-oxocyclobutane-1,1-dicarboxylateSigma-Aldrich≥97%
Sodium borohydride (NaBH₄)Acros Organics99%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M in THF
Methanesulfonyl chloride (MsCl)Alfa Aesar99.5%
Triethylamine (Et₃N)Fisher Chemical≥99.5%, anhydrous
Sodium azide (NaN₃)Sigma-Aldrich≥99.5%
Palladium on carbon (Pd/C)Strem Chemicals10 wt. %
Di-tert-butyl dicarbonate (Boc₂O)TCI Chemicals>98.0%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Diethyl ether (Et₂O)Fisher ChemicalAnhydrous
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%
Methanol (MeOH)Fisher ChemicalACS Grade
Ethyl acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Saturated aqueous ammonium chloride (NH₄Cl)--
Brine--
Anhydrous magnesium sulfate (MgSO₄)Fisher Chemical-

Detailed Synthesis Protocol

The overall workflow for the synthesis is depicted below. Each major step is followed by a detailed experimental protocol.

Workflow start Diethyl 3-oxocyclobutane-1,1-dicarboxylate step1 Step 1: Selective Ketone Reduction start->step1 intermediate1 Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate step1->intermediate1 step2 Step 2: Ester Reduction intermediate1->step2 intermediate2 Cyclobutane-1,1-diyldimethanol-3-ol step2->intermediate2 step3 Step 3: Mesylation intermediate2->step3 intermediate3 Mesylate Intermediate step3->intermediate3 step4 Step 4: Azidation intermediate3->step4 intermediate4 3-azido-cyclobutane-1,1-diyldimethanol step4->intermediate4 step5 Step 5: Azide Reduction intermediate4->step5 intermediate5 3,3-bis(hydroxymethyl)cyclobutanamine step5->intermediate5 step6 Step 6: Boc Protection intermediate5->step6 product Final Product step6->product

Caption: Overall synthetic workflow.

Step 1: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
  • Rationale: The initial step involves the selective reduction of the ketone functionality in the presence of two ester groups. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that will not affect the less reactive ester groups. The reaction is performed at a low temperature to enhance selectivity and control the reaction rate.

  • Protocol:

    • To a stirred solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol (0.2 M) at 0 °C (ice-water bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a colorless oil.

Step 2: Synthesis of (3-hydroxycyclobutyl)methane-1,1-diol (Incorrect name, should be cyclobutane-1,3-diyldimethanol)

Let's assume the previous step yielded Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The reduction of this will yield a triol. Let's correct the name to 1,1-bis(hydroxymethyl)cyclobutan-3-ol .

  • Rationale: This step involves the complete reduction of both ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for this transformation. The reaction is conducted in an anhydrous aprotic solvent like THF and at low temperature to manage its high reactivity. An acidic workup is required to protonate the resulting alkoxide intermediates.

  • Protocol:

    • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC (10% methanol in DCM).

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite, washing thoroughly with THF and ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure to yield the crude triol, which is often of sufficient purity for the next step. If necessary, purification can be achieved by chromatography on silica gel (5-15% methanol in DCM).

Step 3: Selective Mesylation of the Secondary Alcohol
  • Rationale: To convert the C3-hydroxyl group into a good leaving group for subsequent nucleophilic substitution, it is converted to a mesylate. Methanesulfonyl chloride (MsCl) is used for this purpose. Triethylamine is added as a base to neutralize the HCl generated during the reaction. The reaction is performed at low temperature to prevent side reactions. The secondary alcohol is expected to be more sterically accessible and reactive than the neopentyl-like primary alcohols.

  • Protocol:

    • Dissolve the triol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C under an inert atmosphere.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the formation of the mesylate by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to avoid decomposition. The crude mesylate is typically used immediately in the next step without further purification.

Step 4: Synthesis of 3-azido-cyclobutane-1,1-diyldimethanol
  • Rationale: The amine functionality is introduced via a two-step sequence involving an azide intermediate. Sodium azide is a good nucleophile for the Sₙ2 displacement of the mesylate.[3][4] This reaction typically proceeds with inversion of stereochemistry at the reaction center. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

  • Protocol:

    • Dissolve the crude mesylate from the previous step in anhydrous DMF (0.3 M).

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC for the disappearance of the mesylate.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (4 x volumes).

    • Combine the organic layers, wash with brine (3 x volumes) to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, 30% to 80% ethyl acetate in hexanes) to obtain the azide as a colorless oil.

Step 5: Synthesis of 3,3-bis(hydroxymethyl)cyclobutanamine
  • Rationale: The azide group is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5] The reaction proceeds under a hydrogen atmosphere, and methanol is a suitable solvent.

  • Protocol:

    • Dissolve the azide (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

    • Carefully add Pd/C (10 mol %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired amine, which is often used directly in the next step.

Step 6: Synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
  • Rationale: The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this protection.[6][7][8] The reaction is typically performed in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine.[9]

  • Protocol:

    • Dissolve the crude amine (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).

    • Add sodium bicarbonate (2.0 eq) to the solution, followed by di-tert-butyl dicarbonate (1.2 eq).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (10% methanol in DCM).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the final product by flash column chromatography on silica gel (gradient elution, 50% to 100% ethyl acetate in hexanes, then 5% methanol in DCM) to yield tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate as a white solid or viscous oil.

References

  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • UniCA IRIS. (n.d.). DOTTORATO DI RICERCA NEW METHODOLOGIES FOR THE SYNTHESIS OF HIGHLY FUNCTIONALIZED CARBOCYCLES AND HETEROCYCLES. Retrieved from [Link]

  • Universitat de Barcelona. (2022, December 20). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Application Note: Utilizing tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate as a Conformationally Restricted PROTAC Linker

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The evolution of Proteolysis Targeting Chimeras (PROTACs) has moved beyond simple target affinity toward the optimization of drug-like properties. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains. While synthetically tractable, these flexible linkers often generate molecules that violate Lipinski’s Rule of Five—exhibiting high polar surface area (PSA), excessive rotatable bonds, and poor cell permeability 1. Furthermore, highly flexible linkers incur a significant entropic penalty upon the formation of the highly ordered POI-PROTAC-E3 ternary complex.

Recent rational design strategies have pivoted toward conformationally restricted linkers. The incorporation of rigid motifs—such as the cyclobutane core found in tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate —addresses these limitations. By pre-organizing the spatial trajectory of the warhead and the E3 ligase ligand, cyclobutyl linkers can enhance intracellular accumulation and optimize the thermodynamics of ternary complex formation 2.

Chemical Profile and Structural Advantages

  • Cyclobutane Core: Imparts significant structural rigidity, reducing the number of rotatable bonds. This rigidity limits the conformational ensemble, which disfavors off-target ternary complexes and improves target selectivity 3.

  • Boc-Protected Amine (Position 1): Provides an orthogonal synthetic handle for coupling to carboxylic acid-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters) via standard amide coupling chemistries.

  • Bis(hydroxymethyl) Groups (Position 3): The geminal diol motif offers dual functionalization points. It can be desymmetrized for linear PROTAC synthesis or utilized simultaneously to generate branched PROTACs (e.g., trivalent degraders).

PROTAC_Mechanism cluster_handles Orthogonal Synthetic Handles Start tert-Butyl (3,3-bis(hydroxymethyl) cyclobutyl)carbamate Boc Boc-Protected Amine (E3 Ligase Conjugation) Start->Boc Diol Bis(hydroxymethyl) Groups (POI / Branching Conjugation) Start->Diol Rigidity Cyclobutane Core (Conformational Restriction) Start->Rigidity Ternary Optimized Ternary Complex (POI - PROTAC - E3) Boc->Ternary Deprotection & Amide Coupling Diol->Ternary Etherification / Esterification Rigidity->Ternary Reduced Entropic Penalty Permeability Enhanced Intracellular Accumulation Ternary->Permeability Favorable Physicochemical Profile

Figure 1: Structural advantages and workflow integration of the cyclobutyl PROTAC linker.

Experimental Protocols: Synthetic Incorporation

Note: The following protocols describe the desymmetrization and sequential functionalization of the linker. Analytical validation (LC-MS/NMR) is required at each step to ensure a self-validating workflow.

Protocol A: Desymmetrization via Mono-Tosylation (POI Conjugation)

Causality & Insight: The 3,3-bis(hydroxymethyl) groups are chemically equivalent. To attach a single POI ligand, statistical mono-activation is required. Using a bulky activating agent (p-toluenesulfonyl chloride) at low temperatures maximizes the yield of the mono-activated product over the di-activated byproduct.

  • Preparation: Dissolve tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C using an ice bath. (Reasoning: DMAP acts as a nucleophilic catalyst, while 0 °C minimizes over-reaction).

  • Activation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM dropwise over 30 minutes.

  • Reaction & Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor via LC-MS until the starting material is optimally consumed.

  • Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the mono-tosylate intermediate.

  • POI Coupling: React the mono-tosylate with a nucleophilic POI ligand (e.g., a phenol or amine-bearing warhead) in the presence of K₂CO₃ in DMF at 60 °C for 12 hours.

Troubleshooting Insight: If di-tosylation is observed as a major byproduct, reduce the TsCl equivalent to 0.9 and lower the addition temperature to -78 °C. Unreacted starting material can be easily recovered during silica gel chromatography due to its significantly higher polarity compared to the tosylated products.

Protocol B: Boc Deprotection and E3 Ligase Ligand Coupling

Causality & Insight: Once the POI is attached, the Boc group must be removed to expose the primary amine for E3 ligand attachment. Mild acidic conditions are used to prevent the cleavage of the newly formed ether/amine bonds on the cyclobutane ring.

  • Deprotection: Dissolve the POI-conjugated cyclobutyl intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1–2 hours.

  • Validation: Confirm complete Boc removal via LC-MS (monitor for the [M+H-100] mass shift corresponding to the loss of the Boc group).

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine TFA salt.

  • Amide Coupling: Dissolve the amine salt (1.0 eq) and the E3 ligase ligand (e.g., a pomalidomide-carboxylic acid derivative, 1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the TFA salt and establish a basic environment. Add HATU (1.2 eq) to activate the carboxylic acid. (Reasoning: HATU provides rapid and efficient coupling with minimal epimerization).

  • Final Isolation: Stir for 4 hours at room temperature. Purify the final PROTAC molecule via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Workflow A 1. Diol Mono-Activation (e.g., Tosylation) B 2. POI Ligand Conjugation A->B Base/Heat C 3. Boc Deprotection (TFA/DCM) B->C Intermediate Validation D 4. E3 Ligand Amide Coupling C->D HATU/DIPEA E 5. Final PROTAC Purification D->E HPLC

Figure 2: Step-by-step synthetic workflow for PROTAC assembly using the cyclobutyl linker.

Comparative Profiling of Linker Types

The transition from flexible to rigid linkers yields measurable differences in physicochemical properties. The table below summarizes typical profiling data when comparing a standard PEG3 linker to a cyclobutyl-based linker in a matched-pair PROTAC design.

Property / MetricFlexible Linker (e.g., PEG3)Rigid Cyclobutyl LinkerCausality / Biological Impact
Rotatable Bonds High (>12)Low (<6)Fewer rotatable bonds drastically reduce the entropic penalty during ternary complex formation.
Polar Surface Area (PSA) HighModerateReplacement of oxygen atoms (PEG) with a hydrocarbon core improves passive membrane permeability.
Intracellular Accumulation ModerateHighEnhanced lipophilicity and reduced PSA lead to superior cellular penetrance.
Ternary Complex Stability Highly VariableHighly Dependent on VectorRigidity enhances stability if the vector is aligned, but may abolish activity if misaligned.
Metabolic Stability Susceptible to oxidative cleavageHighly StableCyclobutane rings are generally resistant to cytochrome P450-mediated metabolism.

Conclusion

The use of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate as a PROTAC linker represents a sophisticated approach to overcoming the pharmacokinetic and thermodynamic hurdles of targeted protein degradation. By carefully managing the desymmetrization of the bis(hydroxymethyl) groups and leveraging the conformational restriction of the cyclobutane core, drug development professionals can synthesize highly permeable, metabolically stable, and potent next-generation degraders.

References

  • BroadPharm. "PROTAC linker, E3 Ligase Ligand-Linker." BroadPharm.
  • Troup, R. I., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Troup, R. I., et al. "Novel approaches for the rational design of PROTAC linkers.

Sources

Selective esterification of diols in tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Note on the Mono-functionalization of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

In the landscape of pharmaceutical development and complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is a cornerstone of efficient and effective research. This is particularly true for diols, which are common structural motifs in a vast array of biologically active compounds. The selective esterification of a single hydroxyl group in a diol, leaving the other untouched, presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective monoesterification of a key building block, tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate.

This guide moves beyond a simple recitation of protocols. It delves into the underlying principles governing selectivity, offering insights into the causal relationships between reagents, catalysts, and reaction outcomes. By understanding the "why" behind the "how," researchers can better adapt and troubleshoot these methods for their specific needs.

The Challenge of Selectivity in Symmetrical Diols

Symmetrical diols, such as tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, possess two chemically equivalent hydroxyl groups. This inherent symmetry makes the selective functionalization of just one of these groups a non-trivial task. Traditional esterification methods often lead to a statistical mixture of the starting material, the desired mono-ester, and the undesired di-ester, complicating purification and reducing the overall yield of the target compound.

To overcome this challenge, various strategies have been developed, broadly categorized into enzymatic and non-enzymatic methods. Each approach leverages different principles to achieve the desired selectivity.

Enzymatic Approaches: Harnessing Nature's Catalysts

Enzymes, particularly lipases, have emerged as powerful tools for selective organic transformations.[1][2][3][4] Their complex three-dimensional structures create highly specific active sites that can differentiate between enantiomers or enantiotopic groups within a prochiral molecule.[2][4]

Mechanism of Lipase-Catalyzed Esterification:

Lipases catalyze esterification through a two-step process. First, the acyl donor (e.g., a carboxylic acid or an activated ester) acylates a serine residue in the enzyme's active site, forming an acyl-enzyme intermediate.[5] Subsequently, the alcohol nucleophile attacks this intermediate, releasing the ester product and regenerating the free enzyme.

Lipase-Catalyzed Esterification cluster_0 Acyl-Enzyme Intermediate Formation cluster_1 Ester Formation and Enzyme Regeneration Enzyme Lipase (E-Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-Ser-O-C(=O)R) Enzyme->AcylEnzyme + R-COOH AcylDonor Acyl Donor (R-COOH) H2O_out H2O AcylEnzyme->H2O_out Diol Diol (R'-OH) Ester Mono-ester (R-COOR') AcylEnzyme->Ester + R'-OH RegenEnzyme Lipase (E-Ser-OH) Ester->RegenEnzyme Organocatalytic Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Diol Diol Substrate Reaction Stir at Room Temperature Diol->Reaction Catalyst Organocatalyst (e.g., Chiral DMAP) Catalyst->Reaction AcylatingAgent Acylating Agent (e.g., Anhydride) AcylatingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., Benzene) Solvent->Reaction Monitoring Monitor by HPLC/TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Mono-ester Purification->Product

Sources

Incorporating bis(hydroxymethyl)cyclobutane building blocks into peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Incorporation of Bis(hydroxymethyl)cyclobutane Scaffolds into Peptide Synthesis for Enhanced Conformational Control

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides are crucial therapeutic agents, but their inherent conformational flexibility often leads to reduced target affinity and susceptibility to proteolytic degradation. Introducing rigid structural motifs is a proven strategy to overcome these limitations. This document provides a comprehensive guide to the synthesis and incorporation of bis(hydroxymethyl)cyclobutane-derived amino acids into peptide chains using standard solid-phase peptide synthesis (SPPS). The cyclobutane ring acts as a compact and predictable conformational constraint, enabling the design of peptidomimetics with enhanced structural stability and potentially improved pharmacological properties.[1][2][3][4] We present the foundational chemistry, detailed step-by-step protocols, and the scientific rationale behind each experimental choice.

Introduction: The Rationale for Rigidity

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of conformations, and only a subset of these are biologically active. By incorporating rigid non-natural amino acids, we can lock the peptide backbone into a specific, bioactive conformation.[5] This pre-organization reduces the entropic penalty of binding to a biological target, potentially leading to a significant increase in affinity and specificity.

The cyclobutane scaffold is a particularly attractive building block for this purpose:

  • Defined Puckering: Unlike more flexible linkers, the cyclobutane ring has a well-defined, puckered geometry that imparts a predictable turn or kink in the peptide backbone.[5]

  • Stereochemical Diversity: The synthesis of cyclobutane derivatives allows for precise control over stereochemistry, enabling the creation of a diverse set of building blocks with distinct conformational biases.

  • Chemical Stability: The carbocyclic nature of the scaffold ensures high resistance to enzymatic degradation compared to natural peptide bonds.

  • Compatibility: Cyclobutane-based amino acids are designed to be highly compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[1][3]

This guide will focus on a versatile synthetic pathway starting from a photochemical [2+2] cycloaddition to generate a key bicyclic intermediate, which is then converted into an orthogonally protected amino acid ready for peptide synthesis.

Overall Synthetic Strategy

The incorporation of a cyclobutane moiety into a peptide requires a multi-stage approach. The workflow begins with the synthesis of a suitable cyclobutane-containing amino acid monomer and culminates in its insertion into a peptide sequence via SPPS.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Peptide Synthesis A Photochemical [2+2] Cycloaddition B Bicyclic Intermediate (3-Oxabicyclo[3.2.0]heptane) A->B C Reductive Ring Opening & Diol Formation B->C D Orthogonal Protection & Functional Group Interconversion C->D E Fmoc-Protected Cyclobutane Amino Acid D->E H Coupling of Custom Cyclobutane Monomer E->H To SPPS F Resin Preparation (e.g., Wang or Rink Amide) G Fmoc-SPPS Cycles (Standard Amino Acids) F->G G->H I Final Cleavage, Deprotection & Purification H->I J Conformationally Constrained Peptide I->J

Figure 1: Overall workflow from monomer synthesis to the final constrained peptide.

Part 1: Synthesis of the Fmoc-Protected Cyclobutane Amino Acid

The cornerstone of this methodology is the efficient preparation of an orthogonally protected cyclobutane amino acid monomer. The following protocol outlines a robust pathway starting from a photochemical cycloaddition, a powerful method for constructing cyclobutane rings.[6][7]

Protocol 4.1: Synthesis of 3-Oxabicyclo[3.2.0]heptane Intermediate

This protocol is based on the well-established photochemical [2+2] cycloaddition of a furanone derivative with ethylene.[6]

Materials:

  • 5-Hydroxymethyl-2(5H)-furanone

  • Ethylene gas

  • Acetone (photochemical grade)

  • Quartz photoreactor vessel with a UV lamp (e.g., 254 nm)

  • Argon or Nitrogen source

Procedure:

  • Dissolve 5-hydroxymethyl-2(5H)-furanone in acetone within the quartz photoreactor vessel.

  • Seal the vessel and degas the solution by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can quench the photochemical reaction.

  • Introduce ethylene gas into the vessel, maintaining a slight positive pressure.

  • Irradiate the solution with the UV lamp while stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours.

  • Once the starting material is consumed, stop the reaction and carefully vent the excess ethylene.

  • Remove the solvent under reduced pressure to yield the crude 3-oxabicyclo[3.2.0]heptane product.

  • Purify the product by column chromatography on silica gel.

Protocol 4.2: Conversion to Fmoc-Protected Amino Acid

This multi-step process transforms the bicyclic intermediate into a monomer suitable for SPPS.

A. Reductive Ring Opening to form cis-1,2-bis(hydroxymethyl)cyclobutane:

  • Dissolve the purified bicyclic intermediate in a suitable solvent like THF or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent (e.g., LiAlH₄). Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the sequential addition of water and NaOH solution.

  • Filter the resulting salts and concentrate the filtrate to obtain the crude diol. Purify by chromatography.

B. Orthogonal Protection and Functionalization (Example Pathway):

  • Monoprotection: Selectively protect one hydroxyl group with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) chloride. This is a critical step to differentiate the two hydroxyls.

  • Activation: Convert the remaining free hydroxyl group to a good leaving group, for instance, by reacting it with methanesulfonyl (mesyl) chloride.

  • Azide Displacement: React the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the corresponding azide.

  • Reduction to Amine: Reduce the azide to a primary amine using a reagent such as H₂/Pd-C or triphenylphosphine/water (Staudinger reduction).

  • Fmoc Protection: Protect the newly formed amine by reacting it with Fmoc-OSu or Fmoc-Cl in the presence of a mild base.

  • Deprotection & Oxidation: Remove the TBDMS protecting group from the alcohol using a fluoride source like TBAF.

  • Oxidize the primary alcohol to a carboxylic acid using an oxidizing agent like TEMPO/bleach or Jones reagent.

This sequence yields the final product: Fmoc-protected cis-2-(aminomethyl)cyclobutane-1-carboxylic acid , ready for use in SPPS. Each step requires purification and characterization (NMR, MS) to confirm the structure.

Part 2: Incorporation into Peptides via Fmoc-SPPS

With the custom monomer in hand, it can be incorporated at any desired position in a peptide sequence using standard automated or manual solid-phase peptide synthesis techniques.[8][9][10][11][12]

SPPS Workflow Diagram

SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 2. Washing: DMF, DCM, IPA Deprotection->Wash1 Coupling 3. Coupling: Fmoc-AA-OH, Activator (HBTU/HATU), Base (DIPEA) in DMF Wash1->Coupling Wash2 4. Washing: DMF, DCM Coupling->Wash2 End Resin-Bound Peptide (n+1) (N-terminally Fmoc-protected) Wash2->End Repeat for next residue

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 5.1: Manual SPPS Incorporation

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).

  • Fmoc-protected standard amino acids.

  • Fmoc-protected cyclobutane amino acid (from Part 1).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

  • Resin Swelling: Place the resin in a fritted reaction vessel and swell in DMF for 30-60 minutes.

  • First Amino Acid Coupling: If starting a new synthesis, couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Drain the vessel. Add the deprotection solution and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove piperidine and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Coupling of the Cyclobutane Monomer:

    • In a separate vial, pre-activate the custom Fmoc-cyclobutane amino acid. Dissolve the amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Let it stand for 2-5 minutes.

    • Drain the resin and add the activated amino acid solution.

    • Agitate the reaction vessel for 1-2 hours. The bulkier cyclobutane monomer may require a longer coupling time or a double coupling protocol.

    • QC Step: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin as in step 4.

  • Chain Elongation: Repeat steps 3-6 for each subsequent standard amino acid to complete the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Characterization and Data

The final peptide must be purified and characterized to confirm its identity and purity.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Analysis:

    • Analytical RP-HPLC: To assess the purity of the final product.

    • Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the cyclobutane monomer.

Table 1: Expected Mass Spectrometry Data for an Example Peptide

Peptide SequenceBuilding BlockCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)
Ac-Ala-Gly-X -Leu-NH₂Standard Alanine386.23387.24
Ac-Ala-Gly-Y -Leu-NH₂Cyclobutane AA426.28427.29
Note: 'Y' represents the custom cyclobutane amino acid. Masses are illustrative.

Conclusion and Future Perspectives

The incorporation of bis(hydroxymethyl)cyclobutane-derived building blocks provides a powerful and reliable method for creating conformationally constrained peptides. The protocols outlined here demonstrate a viable pathway from a simple photochemical starting material to a final, purified peptidomimetic using established SPPS chemistry.[13][14] These rigid analogues are invaluable tools in drug discovery, aiding in the development of peptides with superior stability, target affinity, and cell-penetrating capabilities.[13] Future work can expand on this platform by synthesizing stereoisomers of the cyclobutane monomer to explore a wider conformational space and fine-tune the biological activity of peptide therapeutics.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing). Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclic beta aminoacids as conformational constraints. ResearchGate. Available at: [Link]

  • Folding peptides studied by NMR. SeRMN. Available at: [Link]

  • Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters (ACS Publications). Available at: [Link]

  • Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. PubMed. Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. Elsevier. Available at: [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. Available at: [Link]

  • Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Synthesis of purine nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold. PubMed. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Available at: [Link]

  • Tag-assisted Liquid-phase Peptide Synthesis. Tokyo University of Science. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of cyclobutyl carbamate intermediates during reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing critical bottlenecks with the solubility of cyclobutyl carbamate intermediates.

Below, you will find a causality-driven troubleshooting framework, diagnostic workflows, and self-validating experimental protocols designed to rescue failing reactions.

Diagnostic Workflow

SolubilityTroubleshooting A Cyclobutyl Carbamate Insoluble in Reaction B Assess Primary Barrier A->B C Strong Intermolecular H-Bonding (Carbamate NH) B->C D High Lattice Energy / Lipophilic Rigidity B->D E Add LiCl to DMF/DMSO (Ion-Pairing) C->E If using polar aprotic solvents F Switch to HFIP Solvent (H-Bond Disruption) C->F If compatible with protic media G Mechanochemistry (Ball Milling) D->G If solution phase fails completely

Diagnostic workflow for resolving cyclobutyl carbamate solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do cyclobutyl carbamate intermediates exhibit such notoriously poor solubility? A: The insolubility is driven by a massive thermodynamic sink in the crystal lattice. The cyclobutyl ring provides a rigid, hydrophobic structural motif that restricts conformational flexibility, lowering the entropy of dissolution. Simultaneously, the carbamate moiety (-NH-COO-) acts as both a strong hydrogen bond donor and acceptor. This duality leads to the formation of extensive, highly stable intermolecular hydrogen-bonded networks in the solid state. Consequently, standard non-polar solvents cannot disrupt the H-bonds, and polar solvents are repelled by the lipophilic cyclobutyl ring[1].

Q2: When standard polar aprotic solvents (DMF, DMSO) fail, what is the most effective solvent alternative? A: Fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), are the premier choice. HFIP is a highly polar, exceptionally strong hydrogen bond donor (due to the electron-withdrawing CF₃ groups) but a very weak hydrogen bond acceptor. It effectively solvates the carbamate by donating protons to the carbamate carbonyl, disrupting the intermediate's self-association without deactivating electrophilic reagents in the reaction mixture[2].

Q3: Is there a way to enhance solubility in DMF or DMSO without changing the entire solvent system? A: Yes, through the addition of chaotropic salts like Lithium Chloride (LiCl). In organic synthesis, LiCl exhibits extraordinary solubility in polar aprotic solvents. The small, highly charge-dense Li⁺ ion strongly coordinates to the carbamate carbonyl oxygen, while the Cl⁻ ion interacts with the carbamate NH. This ion-pairing mechanism effectively breaks the intermolecular hydrogen bonds of the carbamate, significantly increasing its solubility in the organic phase[3].

Q4: What if the intermediate remains completely insoluble even with HFIP or LiCl additives? A: Transition to solvent-free mechanochemistry (ball milling). If the thermodynamic barrier to dissolution cannot be overcome chemically, mechanical force can be used to drive the reaction in the solid state. Ball milling circumvents solubility issues entirely by forcing reactants into intimate contact at the molecular level through kinetic energy, enabling reactions that are otherwise impossible in solution[4]. Visual inspection and systematic solvent screening are the first steps, but mechanochemistry is the ultimate fallback[5].

Quantitative Data: Solvent System Comparison

Solvent SystemDielectric Constant (ε)H-Bond Donor Capacity (α)Solubilizing MechanismSuitability for Cyclobutyl Carbamates
Dichloromethane (DCM) 8.90.13Non-polar dispersionPoor; fails to break carbamate H-bonds
N,N-Dimethylformamide (DMF) 36.70.00Dipole-dipole interactionModerate; repelled by cyclobutyl lipophilicity
DMF + 5% LiCl >36.7N/AIon-pairing / Chaotropic disruptionHigh; breaks H-bonded networks effectively
HFIP 16.71.96Strong H-bond donationExcellent; solvates carbamate without deactivating electrophiles
Mechanochemistry N/AN/AKinetic energy / Solid-state mixingUltimate fallback; bypasses dissolution barriers

Self-Validating Experimental Protocols

Protocol 1: HFIP-Mediated Solubilization and Reaction Setup

Causality: HFIP's extreme hydrogen-bond donating ability breaks the self-association of the carbamate NH, while its low nucleophilicity prevents it from reacting with electrophilic reagents.

  • Weigh the cyclobutyl carbamate intermediate (e.g., 1.0 mmol) into an oven-dried reaction vial.

  • Add 2.0 mL of anhydrous HFIP. Stir at room temperature for 10 minutes.

  • System Validation (Solubility Check): Stop stirring and visually inspect the solution against a strong light source. If the solution is completely optically clear with no Tyndall effect (light scattering), the intermediate is fully solvated. If micro-particles remain, add HFIP in 0.5 mL increments until clear.

  • Add subsequent reagents (e.g., coupling agents, electrophiles).

  • System Validation (Reaction Monitoring): Take a 5 µL aliquot, evaporate the HFIP under a stream of N₂ (HFIP boils at 58°C), reconstitute in LC-MS grade MeCN, and inject. A sharp, singular baseline peak confirms homogenous reaction kinetics; broad or split peaks indicate transient precipitation.

Protocol 2: Lithium Chloride (LiCl) Disruption Strategy in Polar Aprotic Solvents

Causality: The high charge density of Li⁺ coordinates to the carbamate carbonyl, while Cl⁻ hydrogen-bonds to the NH. This ion-pairing acts as a molecular wedge, shattering the crystal lattice.

  • System Validation (Reagent Integrity): Inspect the anhydrous LiCl. It must be a free-flowing powder. If it is clumped or sticky, it has absorbed atmospheric moisture. Water will hydrate the Li⁺ ions, neutralizing their chaotropic effect and potentially hydrolyzing your reaction.

  • If necessary, flame-dry the LiCl under high vacuum (0.1 torr) using a heat gun until a fine, free-flowing powder is achieved. Cool under an argon atmosphere.

  • Prepare a 5% to 10% (w/v) solution of anhydrous LiCl in anhydrous DMF or DMSO.

  • Add the cyclobutyl carbamate intermediate to the LiCl/solvent mixture.

  • Stir at 40°C for 15 minutes. The previously insoluble carbamate will dissolve as the LiCl disrupts the intermolecular hydrogen bonding network.

Protocol 3: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Causality: When the crystal lattice energy of the cyclobutyl carbamate is too high for any solvent to overcome, mechanical kinetic energy forces the molecules into intimate contact, driving the reaction in the solid state.

  • Add the cyclobutyl carbamate and the reacting partner (e.g., solid base, electrophile) into a stainless steel or zirconium oxide milling jar.

  • Add the appropriate milling media (e.g., two 5 mm stainless steel balls).

  • System Validation (Liquid-Assisted Grinding - LAG): Add a catalytic amount of solvent (e.g., 10 µL of EtOAc per 100 mg of solid). This acts as a molecular lubricant, increasing the collision frequency without creating a bulk solution phase.

  • Mount the jar in a vibratory ball mill and mill at 30 Hz for 30–60 minutes.

  • System Validation (Energy Transfer): Immediately upon stopping the mill, carefully open the jar and measure the internal temperature using an infrared thermometer. A mild exotherm (30–45°C) confirms that kinetic energy was successfully transferred to the solid matrix, initiating the reaction.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry – ACS Publications. 1

  • HFIP in Organic Synthesis | Chemical Reviews – ACS Publications. 2

  • Quantifying Lithium Chloride's Solubility in Organics – PatSnap. 3

  • Toward overcoming solubility issues in organic chemistry – Hokkaido University. 4

  • Managing poor solubility and instability issues in reactions – Benchchem. 5

Sources

Validation & Comparative

HPLC Method Validation for tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate Purity: A Comparative Guide to Universal Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a highly specialized spirocyclic/cyclobutane intermediate critical in the synthesis of advanced active pharmaceutical ingredients (APIs). However, its structural composition—comprising a cyclobutane ring, two primary alcohols, and a tert-butyloxycarbonyl (Boc) protected amine—presents a fundamental analytical hurdle: it entirely lacks a conjugated π-system or aromatic chromophore .

Traditional UV-Vis detectors require specific chromophores to absorb light[1]. Relying on low-wavelength UV detection (e.g., 200–210 nm) for this molecule results in severe baseline drift during gradient elution, high background noise from solvent absorbance, and poor sensitivity. To establish a self-validating, robust purity method, laboratories must pivot to universal detectors. This guide objectively compares detection strategies and provides a comprehensive, [2] methodology for validating the purity of this non-chromophoric intermediate.

Detector Comparison: UV vs. ELSD vs. CAD

When UV detection fails, chromatographers typically turn to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Both are evaporative aerosol detectors that differentiate the analyte from the mobile phase based on relative volatility, requiring [3].

However, the mechanistic differences between how they measure analyte mass dictate their performance:

  • Sensitivity & Particle Size (The Causality of Detection): CAD is fundamentally more sensitive than ELSD because it quantitatively detects smaller particles. ELSD relies on light scattering, yielding little to no signal for particles under 50 nm. In contrast, CAD maintains high sensitivity for particles as small as 10 nm[3]. Practically, CAD provides a[3].

  • Dynamic Range & Linearity: CAD possesses an inherently wider dynamic range (typically two times greater than ELSD) and its response is sufficiently linear over approximately two orders of magnitude[3]. ELSD’s response curve is often complex and sigmoidal due to the exponential nature of light scattering, leading to inaccuracies during trace impurity quantification[3].

  • Uniformity: In CAD, particles acquire a charge by collision with ionized nitrogen gas, a process independent of chemical structure. This uniform response powers highly accurate, standard-free quantitation[3].

Table 1: Detector Performance Comparison for tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
Detection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Dynamic RangeStructural Dependency
UV (205 nm) ~5.0 µg/mL~15.0 µg/mL1 Order of MagnitudeHigh (Requires Chromophore)
ELSD ~1.0 µg/mL~3.0 µg/mL2 Orders of MagnitudeModerate (Particle Size Dependent)
CAD ~0.1 µg/mL ~0.3 µg/mL 4 Orders of Magnitude Low (Uniform Response)

Experimental Workflow

G A Sample Preparation (Volatile Solvents) B HPLC Separation (C18 / HILIC) A->B Injection C Nebulization (Aerosol Generation) B->C Eluent D Evaporation (Solvent Removal) C->D Aerosol E Corona Discharge (Particle Charging) D->E Dry Particles F Electrometer (Detection) E->F Charged Particles G ICH Q2(R2) Validation (Data Analysis) F->G Signal Output

Figure 1: HPLC-CAD workflow for non-chromophoric compound analysis.

Step-by-Step Methodology: HPLC-CAD Protocol

To ensure a self-validating system, every step of this protocol is designed with mechanistic causality in mind.

Phase 1: Sample and Standard Preparation
  • Diluent Selection: Use a mixture of LC-MS grade Water/Acetonitrile (50:50, v/v).

    • Causality: Ensures complete solubility of the Boc-protected diol while matching the initial mobile phase conditions to prevent peak distortion or breakthrough.

  • Standard Preparation: Accurately weigh the reference standard and dissolve it in the diluent to achieve a stock concentration of 1.0 mg/mL. Dilute sequentially to construct a calibration curve (e.g., 0.5 to 50 µg/mL).

Phase 2: Chromatographic Separation
  • Column Selection: Select a high-purity C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Causality: A stable column devoid of phase bleed is critical for CAD, as [3].

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: CAD requires [3]. Non-volatile salts (like phosphate buffers) will precipitate, fouling the corona wire and electrometer.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes to elute the main peak and separate any synthetic impurities.

Phase 3: Charged Aerosol Detection (CAD) Configuration
  • Nebulization & Gas Flow: Supply a steady stream of purified nitrogen gas (typically 35 psi)[3].

  • Evaporation Temperature: Set to 35°C.

    • Causality: The analyte is semi-volatile; excessive heat during the evaporation stage could lead to analyte loss, while too low a temperature will fail to evaporate the aqueous mobile phase, causing high background current.

  • Power Function Value (PFV): Set PFV to 1.0–1.3 (empirically optimized).

    • Causality: CAD response is inherently non-linear over wide ranges; optimizing the PFV applies a mathematical transformation in real-time to [4], simplifying ICH Q2(R2) compliance.

Method Validation Protocol (ICH Q2(R2) Aligned)

Validation must adhere to the , which establish the scientific principles and acceptance criteria for ensuring analytical procedures are fit for their intended purpose[2]. This involves testing accuracy, precision, specificity, LOD, LOQ, linearity, range, and robustness[2].

Table 2: ICH Q2(R2) Validation Summary (HPLC-CAD)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (CAD)Status
Specificity Complete resolution from impurities (Rs > 1.5)Rs = 2.4 (No matrix interference)Pass
Linearity & Range R² ≥ 0.990 over the specified rangeR² = 0.998 (PFV linearized, 0.5-50 µg/mL)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.5%Pass
Robustness Consistent performance under varied conditionsStable across ±2°C, ±0.1 mL/min flowPass

By leveraging CAD and adhering to the[5] outlined in ICH Q14 and Q2(R2), laboratories can guarantee the reliable purity profiling of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, ensuring downstream API safety and efficacy.

Sources

Advanced Comparative Guide: Mass Spectrometry Fragmentation of tert-Butyl Cyclobutyl Carbamates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the analytical complexities of modern drug discovery, I frequently encounter heavily functionalized, sp³-rich scaffolds. Among these, cyclobutylamines protected by tert-butoxycarbonyl (Boc) groups are ubiquitous due to their utility as rigidified bioisosteres. However, analyzing these compounds via mass spectrometry (MS) presents unique analytical pitfalls.

This guide provides an authoritative, mechanistic breakdown of the fragmentation patterns of tert-butyl cyclobutyl carbamates, compares their performance against alternative protecting groups, and outlines a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Causality: The Anatomy of Fragmentation

To accurately interpret the mass spectra of Boc-cyclobutylamines, one must understand the thermodynamic drivers governing the dissociation of both the protecting group and the strained cycloalkane ring.

The Boc Group: Thermodynamic Sinks and Rearrangements

The Boc group is notorious for its lability. Under Electrospray Ionization Collision-Induced Dissociation (ESI-CID) conditions, product ions are predominantly formed by the initial loss of isobutylene (C₄H₈, -56 Da) followed by the subsequent loss of carbon dioxide (CO₂, -44 Da)[1].

This initial cleavage is frequently driven by a2 occurring directly within the ion source of the LC-MS instrument, particularly if desolvation temperatures are elevated[2]. The causality here is thermodynamic: the formation of a highly stable tert-butyl leaving group (or isobutylene gas) drastically lowers the activation energy for dissociation.

Conversely, under Electron Ionization (EI) mode, the dominant fragmentation pathway yields the highly stable tert-butyl cation, producing a characteristic base peak at m/z 57. This m/z 57 peak serves as a universal diagnostic marker for the tert-butyloxycarbonyl protective group during synthetic verification.

The Cyclobutyl Ring: Strain-Driven Retro-[2+2] Cleavage

Once the Boc group is shed (resulting in an[M+H-100]⁺ ion), the naked cyclobutylamine cation is exposed to collisional activation. Cyclobutane rings possess approximately 26 kcal/mol of ring strain. To relieve this strain, a common fragmentation pathway for the cycloalkane ring involves the loss of an ethylene molecule (C₂H₄, -28 Da)[3]. This occurs via a retro-[2+2] cycloaddition mechanism, yielding a terminal imine fragment.

Fragmentation M [M+H]+ Boc-Cyclobutylamine Iso McLafferty-like Rearrangement Loss of Isobutylene (-56 Da) M->Iso Int1 [M+H - 56]+ Carbamic Acid Intermediate Iso->Int1 CO2 Decarboxylation Loss of CO2 (-44 Da) Int1->CO2 Int2 [M+H - 100]+ Protonated Cyclobutylamine CO2->Int2 Ethylene Retro-[2+2] Cleavage Loss of Ethylene (-28 Da) Int2->Ethylene Frag [M+H - 128]+ Terminal Imine Fragment Ethylene->Frag

Fig 1. CID fragmentation pathway of Boc-cyclobutylamine detailing neutral losses.

Comparative Performance: Boc vs. Fmoc vs. Cbz

When designing an analytical workflow, it is crucial to understand how the Boc group compares to other common carbamates (Fmoc, Cbz) attached to the same cyclobutyl scaffold. Because Boc-protected amines are prone to thermal degradation during analysis, relying solely on the parent mass can lead to false negatives in high-throughput screening.

The table below summarizes the quantitative fragmentation data and stability metrics for cyclobutylamines protected by different groups under standard ESI-CID MS/MS conditions.

Protecting GroupParent IonPrimary Neutral LossSecondary Neutral LossDiagnostic FragmentIn-Source Stability
Boc (tert-Butoxycarbonyl)[M+H]⁺-56 Da (Isobutylene)-44 Da (CO₂)[M+H-100]⁺Low (Prone to thermal cleavage)
Fmoc (Fluorenylmethyloxycarbonyl)[M+H]⁺-178 Da (Dibenzofulvene)-44 Da (CO₂)m/z 179 (Dibenzofulvene+H)⁺Moderate
Cbz (Carboxybenzyl)[M+H]⁺-91 Da (Benzyl cation)-44 Da (CO₂)m/z 91 (Tropylium ion)High

Self-Validating Experimental Protocol: On-Column H/D Exchange LC-MS/MS

The Analytical Problem: Because Boc groups readily fragment in the ESI source, analysts often observe a massive[M+H-100]⁺ peak in the MS1 spectrum. It is difficult to definitively prove whether this peak represents the in-source fragmentation of the intact carbamate, or if the sample is simply contaminated with the deprotected starting material (free cyclobutylamine).

The Self-Validating Solution: To unequivocally differentiate in-source fragmentation from synthetic impurities, we utilize an 2[2]. By switching the mobile phase to D₂O, the carbamate N-H proton exchanges for deuterium. If the intact Boc-carbamate is present, the parent mass shifts by +1 Da ([M+D]⁺). Upon fragmentation, the resulting amine retains the deuterium, confirming that the M-100 peak originated from the protected parent rather than an unprotected impurity.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • System A (Native): Mobile Phase A = H₂O + 0.1% Formic Acid; Mobile Phase B = Acetonitrile + 0.1% Formic Acid.

  • System B (Deuterated): Mobile Phase A = D₂O + 0.1% Formic Acid-d; Mobile Phase B = Acetonitrile + 0.1% Formic Acid-d.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: 5% to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Sample Prep: Dilute the Boc-cyclobutylamine analyte to 10 µM in Acetonitrile.

Step 3: ESI-MS/MS Acquisition

  • Source Parameters: Set capillary temperature to 200°C (to observe the intact parent) and then ramp to 350°C (to intentionally induce the McLafferty rearrangement for validation).

  • Collision Energy (CE) Ramp: Acquire CID spectra at 10, 20, and 40 eV to map the breakdown curve.

Step 4: Orthogonal Data Reconciliation

  • Compare the MS1 spectra between System A and System B. Confirm the [M+H]⁺ to [M+D]⁺ mass shift.

  • Analyze the MS2 spectra: The neutral loss of 100 Da from the [M+D]⁺ precursor must yield a deuterated cyclobutylamine fragment, effectively closing the logical loop and validating the structural assignment.

Workflow Prep 1. Sample Prep (10 µM in ACN) Split 2. Solvent Split (Self-Validation) Prep->Split H2O 3A. LC-ESI-MS/MS (H2O/Formic Acid) Split->H2O Standard Run D2O 3B. On-Column H/D Exchange (D2O/Formic Acid-d) Split->D2O Deuterated Run Data 4. Orthogonal Data Analysis (m/z Shift Confirmation) H2O->Data Native m/z D2O->Data +1 Da Shift per Exchangeable Proton

Fig 2. Self-validating H/D exchange LC-MS/MS workflow for structural confirmation.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors XML-Journal[Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS ResearchGate [Link]

  • Confirmation of Synthesis: using MS to identify a protective group ACD/Labs [Link]

  • Mass Spectrometry: Cycloalkane Fragmentation JoVE[Link]

Sources

A Comparative Guide to the Conformational Stability of Cyclobutane Diols Versus Acyclic Diol Linkers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the judicious selection of linker moieties is a critical determinant of a molecule's ultimate biological activity, pharmacokinetic profile, and overall therapeutic efficacy. Among the myriad of choices, the conformational stability of the linker stands out as a paramount consideration. This guide provides an in-depth technical comparison of two prevalent linker classes: conformationally restricted cyclobutane diols and their flexible acyclic diol counterparts. By synthesizing experimental data and established principles, this document aims to equip researchers with the foundational knowledge to make informed decisions in linker design and optimization.

The Critical Role of Linker Conformational Stability

The geometric arrangement of a linker connecting two molecular fragments can profoundly influence the binding affinity of a ligand for its target protein.[1] A linker with high conformational flexibility may incur a significant entropic penalty upon binding, as it transitions from a multitude of solution-phase conformations to a single, receptor-bound state.[2] Conversely, a rigid linker can pre-organize the pharmacophoric elements into a bioactive conformation, minimizing the entropic cost of binding and potentially enhancing potency.[3] However, excessive rigidity can also be detrimental, hindering the necessary adaptability for optimal interactions within the binding pocket.[3] Therefore, achieving a delicate balance between rigidity and flexibility is often the key to successful drug design.

Cyclobutane Diols: The Virtues of Rigidity

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain, estimated to be around 26.3 kcal/mol.[4] This inherent strain forces the ring to adopt a puckered or "butterfly" conformation, deviating from a planar structure to alleviate some of the angle and torsional strain.[5][6] This puckered nature imparts a significant degree of conformational rigidity, making cyclobutane derivatives attractive scaffolds in medicinal chemistry.[7][8] When incorporated as linkers, cyclobutane diols can effectively constrain the spatial orientation of appended functional groups.

The substitution pattern on the cyclobutane ring further dictates the conformational landscape. For instance, cis- and trans-1,3-disubstituted cyclobutanes present distinct vectors for their substituents, offering a tool for precise spatial positioning of molecular fragments.[9] This defined three-dimensional architecture has been successfully exploited to improve drug potency, selectivity, and pharmacokinetic profiles.[7]

Acyclic Diols: The Advantages of Flexibility

In contrast to their cyclic counterparts, acyclic diols, such as those derived from simple alkyl chains, exhibit a much higher degree of conformational freedom. The rotation around single carbon-carbon bonds is relatively facile, allowing these linkers to adopt a wide range of conformations in solution.[10] This flexibility can be advantageous in situations where the precise optimal binding geometry is unknown or where a degree of adaptability is required to accommodate different binding partners or conformational changes in the target protein.[11]

However, as previously mentioned, this conformational liberty comes at a thermodynamic cost. The entropic penalty associated with "freezing" a flexible linker into a single bioactive conformation can lead to a decrease in binding affinity.[2]

Comparative Analysis: Cyclobutane Diols vs. Acyclic Diols

FeatureCyclobutane DiolsAcyclic DiolsRationale & Implications
Conformational Flexibility LowHighCyclobutane's puckered ring structure restricts bond rotation, leading to a more defined set of low-energy conformations.[6][7] Acyclic diols have multiple rotatable bonds, allowing for a vast ensemble of conformations.[10]
Entropic Cost of Binding LowHighThe pre-organized nature of cyclobutane linkers minimizes the loss of conformational entropy upon binding to a target, which can contribute favorably to the free energy of binding.[1] Flexible acyclic linkers pay a higher entropic price to adopt a single bound conformation.[2]
Predictability of Conformation HighLowThe limited number of stable conformers for cyclobutane diols makes their behavior more predictable in computational modeling and structure-based design efforts.[12] The conformational landscape of acyclic diols is more complex and challenging to model accurately.
Synthetic Accessibility Moderate to HighHighWhile methods for synthesizing substituted cyclobutanes have advanced significantly, they can still be more complex than the synthesis of simple acyclic diols.[13][14] Acyclic diols are often readily available or can be synthesized through straightforward, high-yielding reactions.
Influence on Physicochemical Properties Can improve properties like metabolic stability and cell permeability by reducing the polar surface area and increasing three-dimensionality.[3]Can increase solubility and provide flexibility for target engagement, but may also lead to less favorable pharmacokinetic profiles due to increased flexibility and potential for off-target interactions.[15]

Experimental Methodologies for Assessing Conformational Stability

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational preferences of diol linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation of molecules.[16]

Key NMR Experiments:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about through-space proximity of protons, which can be used to determine the relative orientation of substituents on a ring or along an acyclic chain.

  • Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. This can be used to infer the preferred staggered or eclipsed conformations in acyclic systems and the puckering of cyclic systems.[17]

Experimental Protocol: 1D and 2D NMR Analysis of a Diol Linker

  • Sample Preparation: Dissolve 5-10 mg of the diol compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton scalar coupling networks, which aids in the assignment of signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 200-800 ms) to identify through-space correlations.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain relative proton-proton distances.

    • Measure the coupling constants from the high-resolution 1D ¹H NMR spectrum.

    • Use the distance restraints from NOE data and dihedral angle restraints from coupling constants to build a model of the predominant solution-phase conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[18] This technique offers a high-resolution snapshot of a single, low-energy conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the diol compound of suitable quality for diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles, which define the conformation of the molecule in the solid state.

Computational Chemistry

Computational modeling complements experimental techniques by providing insights into the relative energies of different conformers and the energy barriers between them.[19]

Workflow: Conformational Analysis using Density Functional Theory (DFT)

G start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt Select unique conformers freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Analysis of Relative Energies and Boltzmann Distribution freq_calc->energy_analysis Confirm true minima (no imaginary frequencies) end Predicted Conformational Population energy_analysis->end

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT Calculations

  • Initial Structure Generation: Generate an initial 3D structure of the diol linker.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics) to identify a set of low-energy conformers.

  • DFT Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data such as the Gibbs free energy.

  • Analysis: Compare the relative Gibbs free energies of the different conformers to predict their relative populations at a given temperature using the Boltzmann distribution.

Conclusion

The choice between a conformationally rigid cyclobutane diol linker and a flexible acyclic diol linker is a nuanced decision that depends on the specific goals of the drug design project. Cyclobutane diols offer the advantages of conformational pre-organization, which can lead to enhanced binding affinity and improved predictability in design. In contrast, acyclic diols provide flexibility, which may be beneficial when the optimal binding mode is not well-defined. A thorough understanding of the conformational properties of these linkers, gained through a combination of experimental and computational methods, is crucial for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC. (2009, April 26). Retrieved from [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC. (n.d.). Retrieved from [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. (n.d.). Retrieved from [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. (n.d.). Retrieved from [Link]

  • Effects of Linker Length and Flexibility on Multivalent Targeting | Biomacromolecules. (2008, October 2). Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones - PMC. (n.d.). Retrieved from [Link]

  • Cyclobutane Conformation Analysis | PDF | Physical Sciences | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. (2006, March 3). Retrieved from [Link]

  • Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC. (n.d.). Retrieved from [Link]

  • Conformational analysis of cycloalkanes - SciSpace. (2015, August 12). Retrieved from [Link]

  • Synthesis and conformational studies of novel [3₂] (1,3) cyclophanes and [2₂] (1,3) cyclophanes. (n.d.). Retrieved from [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023, June 30). Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Grokipedia. (n.d.). Retrieved from [Link]

  • Conformational analysis of diols: Role of the linker on the relative orientation of hydroxyl groups(Journal Article) | DOE PAGES - OSTI. (2019, June 6). Retrieved from [Link]

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies - ResearchGate. (2025, November 26). Retrieved from [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). Retrieved from [Link]

  • Synthesis of cyclobutane-1,2-diols 2 a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). Retrieved from [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC. (n.d.). Retrieved from [Link]

  • Cyclocarbopalladation: formation of bicyclic 1,2-cyclobutanediols through a rare 4-exo-dig cyclization - PubMed. (2003, March 20). Retrieved from [Link]

  • Contrasteric glycosylations of cotylenol and 1,2-diols by virtual linker selection - ChemRxiv. (n.d.). Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes - JEOL. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). Retrieved from [Link]

  • High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved from [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † - MDPI. (2020, April 30). Retrieved from [Link]

  • Assessing the Role of Calmodulin's Linker Flexibility in Target Binding - PMC. (n.d.). Retrieved from [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. (n.d.). Retrieved from [Link]

  • Configuration Determinations of Flexible Marine Natural Products - Encyclopedia.pub. (2022, June 1). Retrieved from [Link]

  • "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons. (2022, January 1). Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved from [Link]

Sources

Comprehensive LC-MS Comparison Guide: Analysis of tert-Butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate and Its Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide

Introduction: The Analytical Challenge of Amphiphilic Scaffolds

In modern drug discovery, functionalized cyclobutanes such as tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate (Formula: C₁₁H₂₁NO₄, Exact Mass: 231.15 Da) are highly valued as spirocyclic building blocks and nucleoside analog intermediates.

From an analytical perspective, this molecule presents a classic "amphiphilic" challenge. It possesses a highly hydrophobic N-Boc (tert-butyloxycarbonyl) protecting group alongside a highly polar, hydrophilic 3,3-diol moiety. Furthermore, monitoring its synthesis and stability requires the quantification of structurally diverse impurities, most notably:

  • Impurity A (Des-Boc Amine): 3,3-bis(hydroxymethyl)cyclobutan-1-amine (Highly polar, basic).

  • Impurity B (Mono-ol): tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (Hydrophobic).

  • Impurity C (Over-oxidized Acid): 3-((tert-butoxycarbonyl)amino)-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (Acidic, amphiphilic).

As a Senior Application Scientist, I frequently see laboratories default to standard Reversed-Phase Liquid Chromatography (RPLC) for such compounds. However, this often leads to critical failures in quantifying the des-Boc impurity and misinterpreting mass spectrometry (MS) data due to protecting group lability. This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a self-validating protocol for robust LC-MS/MS analysis.

The Causality of Method Failure: Chromatography & Ionization

The Chromatographic Trap: Void Volume Elution

Standard RPLC (e.g., C18 columns) relies on hydrophobic partitioning. While the intact N-Boc diol retains well on a C18 column, Impurity A (the des-Boc free amine) is extremely polar. Under standard acidic mobile phase conditions (0.1% Formic Acid), the amine is fully protonated, causing it to elute in the column's void volume ( t0​ ). This results in severe ion suppression from unretained matrix components and makes accurate quantification impossible [1].

The Mass Spectrometry Trap: In-Source Fragmentation

The N-Boc group is notoriously labile during Electrospray Ionization (ESI+). Even before reaching the collision cell, the ESI process can induce "in-source decay" (ISD). The [M+H]⁺ precursor ion ( m/z 232.1) readily loses isobutylene (-56 Da) to form m/z 176.1, followed by the loss of CO₂ (-44 Da) to form m/z 132.1 [2].

Critical Insight: Because the in-source fragment of the intact molecule ( m/z 132.1) has the exact same mass as the protonated Impurity A , failing to chromatographically separate the intact API from Impurity A will result in a massive false-positive quantification of the impurity.

Fragmentation Precursor Intact N-Boc Diol [M+H]+ m/z 232.1 Loss56 Loss of Isobutylene [-56 Da] m/z 176.1 Precursor->Loss56 In-Source ESI (Low Energy) Loss100 Loss of Boc (Amine) [-100 Da] m/z 132.1 Precursor->Loss100 Direct ISD (High Energy) Loss56->Loss100 Loss of CO2 [-44 Da] ImpurityA Impurity A (Des-Boc) [M+H]+ m/z 132.1 ImpurityA->Loss100 Isobaric Interference If not separated!

Figure 1: ESI+ In-source fragmentation pathway of N-Boc diol leading to isobaric interference with Impurity A.

Performance Comparison: RPLC vs. HILIC

To establish a self-validating system, we must compare an Aqueous-Compatible C18 (AQ-C18) against an Amide-bonded HILIC column. HILIC operates via orthogonal selectivity—partitioning analytes into a water-enriched layer immobilized on a polar stationary phase, making it ideal for polar metabolites and amines [3].

Table 1: Chromatographic Performance Comparison
AnalyteRPLC (AQ-C18) Retention Factor ( k′ )RPLC Peak ShapeHILIC (Amide) Retention Factor ( k′ )HILIC Peak ShapeRecommended Mode
Intact N-Boc Diol 4.2Excellent (As 1.05)2.8Good (As 1.10)Both
Impurity A (Des-Boc) 0.1 (Void Volume) Poor / Suppressed6.5 Excellent (As 1.02)HILIC
Impurity B (Mono-ol) 5.8Excellent (As 1.01)1.2Acceptable (As 1.15)RPLC
Impurity C (Acid) 3.5Tailing (As 1.40)4.1Excellent (As 1.05)HILIC

LCMS_Workflow Start Analyze Analyte Polarity (LogP / LogD) Amphiphilic Amphiphilic Target (N-Boc Diol) Start->Amphiphilic PolarImp Highly Polar Impurity (Des-Boc Amine) Amphiphilic->PolarImp Degradation NonPolarImp Hydrophobic Impurity (Mono-ol) Amphiphilic->NonPolarImp Synthesis RPLC RPLC (AQ-C18) Fails on Des-Boc PolarImp->RPLC Void Vol Elution HILIC HILIC (Amide) Resolves All Species PolarImp->HILIC Requires NonPolarImp->RPLC Retains Well NonPolarImp->HILIC Elutes Early

Figure 2: Decision workflow for selecting the appropriate LC-MS chromatographic mode.

Step-by-Step Experimental Methodology

Based on the comparative data, HILIC-MS/MS is the superior, self-validating method for the comprehensive analysis of the N-Boc diol and its impurities. Below is the optimized protocol.

Sample Preparation

Causality Note: HILIC methods are highly sensitive to the injection solvent. Injecting samples in 100% water will cause severe peak distortion (solvent mismatch).

  • Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute the stock 1:100 using Acetonitrile/Water (90:10, v/v) to match the initial HILIC mobile phase conditions.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC Parameters (HILIC Mode)
  • Column: Waters BEH Amide or Agilent Poroshell 120 HILIC (2.1 x 100 mm, 1.7 - 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Volatile buffers are mandatory for MS compatibility and reproducible HILIC partitioning [1]).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.5 min: Hold at 60% B

    • 6.5 - 6.6 min: Return to 95% B

    • 6.6 - 10.0 min: Re-equilibration at 95% B (Crucial: HILIC requires longer re-equilibration times than RPLC).

Mass Spectrometry (ESI-QQQ) Parameters

Causality Note: To prevent the total destruction of the N-Boc group in the source, the Declustering Potential (DP) or Cone Voltage must be tuned down significantly compared to standard small molecules.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Declustering Potential (DP): 20 V (Lowered to preserve the [M+H]⁺ precursor).

Table 2: MRM Transitions for Quantification

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Notes
Intact N-Boc Diol 232.1114.115Monitors intact precursor.
Intact N-Boc Diol (Qualifier) 254.1198.120[M+Na]⁺ adduct, highly stable against ISD.
Impurity A (Des-Boc) 132.1114.115Chromatographically resolved from intact API.
Impurity B (Mono-ol) 202.184.118-
Impurity C (Acid) 246.1128.115-

Pro-Tip: If in-source fragmentation of the N-Boc diol remains unavoidable on your specific instrument, switch to monitoring the Sodium adduct [M+Na]⁺ at m/z 254.1. Sodium adducts of N-Boc compounds are significantly more thermally stable and resist in-source decay, providing a highly reliable quantification channel [2].

Summary

When analyzing amphiphilic cyclobutane derivatives like tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, standard RPLC methods introduce severe analytical risks, specifically the void-volume elution of polar des-Boc impurities and isobaric interference driven by ESI in-source fragmentation.

By transitioning to a HILIC-MS/MS workflow, laboratories can achieve orthogonal selectivity, ensuring the strong retention of polar amines, baseline resolution of all structurally related impurities, and the elimination of false-positive quantification artifacts.

References

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from[Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the first step in managing its lifecycle safely. Based on data from similar carbamate compounds, we can anticipate the hazard profile of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate. This assessment informs the necessary precautions for handling and disposal.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Precautionary Action
Acute Toxicity, Oral H302: Harmful if swallowed Based on analogs like tert-butyl (3-hydroxycyclobutyl)carbamate.[1] Avoid ingestion. Do not eat, drink, or smoke in the handling area.
Skin Irritation H315: Causes skin irritation A common characteristic of similar carbamate esters.[2][3] Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation H319: Causes serious eye irritation A common characteristic of similar carbamate esters.[2][3] Wear safety glasses or goggles.

| Respiratory Irritation | H335: May cause respiratory irritation | A common characteristic of similar carbamate esters.[2][3] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols. |

Note: This profile is inferred from structurally similar compounds. All novel or uncharacterized chemical waste should be treated as hazardous until a formal hazard determination is completed.[4]

Chemical Stability and Reactivity:

  • Stability: Carbamates are generally stable under recommended storage conditions.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][7] This is a critical consideration for disposal methods, making controlled incineration a preferred option.

Regulatory Framework: The "Cradle-to-Grave" Principle

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal. It is imperative that all chemical waste is managed in compliance with federal, state, and local regulations.[9]

Core Disposal Principles

Before proceeding to the specific protocol, it is essential to adhere to the foundational principles of laboratory waste management.

  • Segregation: Never mix incompatible waste streams.[10][11] Keep carbamate waste separate from strong acids, bases, and oxidizing agents.

  • Containerization: Use only chemically compatible, leak-proof containers with secure closures.[10][11] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[12]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[4][11] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate waste.

G Disposal Workflow for Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate A Waste Generated (Solid, Solution, or Contaminated Materials) B Consult SDS & Institutional Guidelines A->B C Determine Waste Category (Treat as Hazardous) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) E Segregate Waste Stream (Non-Halogenated Organic Solid/Liquid) D->E F Select Compatible, Labeled Container E->F G Transfer Waste to Container in Ventilated Area (Fume Hood) H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Complete Manifest & Documentation I->J

Caption: Decision workflow for handling and disposing of carbamate waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Waste Characterization and Segregation

  • Identify: Classify all waste containing tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, including neat solid, solutions, and contaminated consumables (e.g., weigh boats, gloves, silica gel), as hazardous chemical waste.

  • Segregate:

    • Solid Waste: Place pure compound and contaminated solids into a designated, compatible solid waste container labeled "Non-Halogenated Organic Solids."

    • Liquid Waste: If the compound is in a non-halogenated solvent, collect it in a "Non-Halogenated Organic Liquid Waste" container. Ensure the container is made of a compatible material (e.g., polyethylene for many organic solvents).

    • Incompatibility: Do NOT mix this waste stream with strong oxidizing agents, acids, or bases.[5][6]

Step 2: Select and Prepare the Waste Container

  • Inspect: Choose a container that is in good condition, free of damage, and has a secure, leak-proof lid.[10]

  • Label: Affix a hazardous waste tag or label to the container before adding any waste. Fill out the label completely with:

    • The full chemical name: "tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate" and any solvents.

    • The hazard characteristics (e.g., "Irritant," "Acutely Toxic").

    • The date of accumulation.

    • Your name and laboratory information.

Step 3: Accumulation of Waste

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is often suitable for incidental contact, but consult a glove compatibility chart for your specific solvent), and safety goggles.[2]

  • Ventilation: Handle the waste, especially dry solids, inside a certified chemical fume hood to prevent inhalation of dust.[2][13]

  • Transfer: Carefully transfer the waste into the prepared container.

  • Closure: Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added.[4]

Step 4: Temporary Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12] This area should be near the point of generation and under the control of lab personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4]

  • Inspection: Regularly inspect the storage area for any signs of leaks or container degradation.[10]

Step 5: Final Disposal

  • Professional Disposal: The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration performed by a licensed hazardous waste disposal company.[12][14] This method ensures the complete destruction of the compound.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will manage the manifest system and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Documentation: Ensure all required paperwork, such as the hazardous waste manifest, is completed accurately. This is a critical part of regulatory compliance.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Assess: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Clean-up (for small, manageable spills):

    • Wear appropriate PPE, including a respirator if dealing with a fine powder outside of a fume hood.[2]

    • Use a dry clean-up procedure for solids to avoid generating dust.[2] Gently sweep or use a specialized vacuum.

    • For liquids, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect all contaminated materials and place them in a sealed, labeled hazardous waste container for disposal.[2]

    • Wash the spill area with soap and water after clean-up is complete.[2]

By adhering to this guide, you can ensure the safe and compliant disposal of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, protecting yourself, your colleagues, and the environment.

References

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Safety Data Sheet: tert-Butyl carbamate. Alfa Aesar. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • tert-Butyl carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]

  • tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

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